

An In-depth Technical Guide to O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

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Compound of Interest

Compound Name: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Cat. No.: B1312026

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This technical guide provides a comprehensive overview of **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine**, a crucial reagent in synthetic organic chemistry. Targeted towards researchers, scientists, and professionals in drug development, this document outlines its chemical identity, physical properties, a detailed synthesis protocol, and its application in the formation of hydroxamic acids.

Chemical Identity and Synonyms

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is widely recognized by various synonyms and identifiers across different chemical databases and suppliers. A consolidated list is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Systematic Name	O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Common Synonyms	2-(Aminooxy)tetrahydro-2H-pyran
	O-(Tetrahydropyran-2-yl)hydroxylamine
	O-(Oxan-2-yl)hydroxylamine
	THP-hydroxylamine
CAS Number	6723-30-4 [1] [2] [3] [4] [5] [6]
PubChem CID	5142091 [5] [6]
European Community (EC) Number	628-109-4 [5]
MDL Number	MFCD01321374 [2] [6]
IUPAC Name	O-(oxan-2-yl)hydroxylamine [3] [5] [6]
InChI	1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 [2] [3]
InChIKey	NLXXVSKHVGQAT-UHFFFAOYSA-N [2] [3]
SMILES	NOC1CCCCO1 [1] [2] [6]

Physicochemical Properties

The key physical and chemical properties of **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** are summarized in Table 2. This data is essential for its handling, storage, and application in experimental setups.

Table 2: Physicochemical Data of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Molecular Formula	C5H11NO2 ^{[1][2][3][4][5][6]}
Molecular Weight	117.15 g/mol ^{[1][2][4][5][6]}
Appearance	White to off-white crystalline solid or low melting solid ^[7]
Melting Point	34-37 °C ^[2]
Boiling Point	81 °C at 20 mmHg ^{[2][3]}
Density	1.06 g/cm ³ ^[3]
Flash Point	82 °C (closed cup) ^[2]

Experimental Protocols

Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

A general and widely used procedure for the synthesis of **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** involves a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.^[8]

Step 1: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)isoindoline-1,3-dione

- To a solution of N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (1.2 eq).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
- Stir the reaction mixture at room temperature for approximately 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in a water-immiscible organic solvent like dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

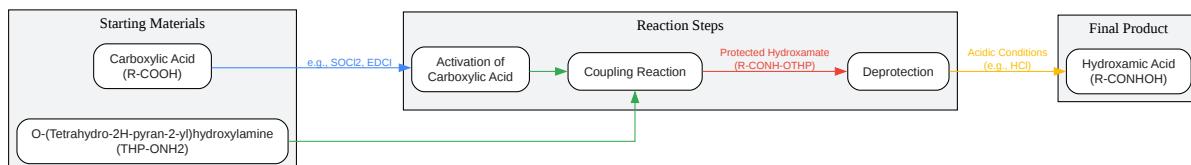
Step 2: Synthesis of **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine**

- Dissolve the crude 2-(tetrahydro-2H-pyran-2-yl)isoindoline-1,3-dione from the previous step in ethanol.
- Add hydrazine hydrate (2.8 eq) dropwise to the solution at room temperature.
- Stir the reaction mixture for about 1 hour. A precipitate of phthalhydrazide will form.
- Filter off the precipitate and wash it with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine**.
- The crude product can be further purified by distillation or recrystallization.

Application in the Synthesis of Hydroxamic Acids

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine serves as a protected form of hydroxylamine, which is crucial in the synthesis of hydroxamic acids, a class of compounds with significant biological activities, including the inhibition of histone deacetylases (HDACs).^{[1][3]} The tetrahydropyranyl (THP) group acts as a protecting group for the hydroxylamine functionality, which can be readily removed under acidic conditions.

The general workflow for the synthesis of a hydroxamic acid using this reagent is depicted in the following diagram.



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Caption: Synthetic pathway for hydroxamic acid formation.

This workflow illustrates the activation of a carboxylic acid, followed by its coupling with **O-(tetrahydro-2H-pyran-2-yl)hydroxylamine** to form a protected hydroxamate intermediate. The final step involves the removal of the THP protecting group under acidic conditions to yield the desired hydroxamic acid. This method is widely employed in medicinal chemistry for the synthesis of potential therapeutic agents.

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